Furafylline
Furafylline
Furafylline is a selective inhibitor of human cytochrome P450 (CYP)1A2 (IC50 = 0.07 µM), demonstrating little effect on other CYP isoforms including 2D1, 2C, 3A, or 1A1. It was originally introduced as a bronchodilator with extended duration compared to theophylline, but then subsequently reported to inhibit the oxidation of caffeine (Item No. 14118), a reaction catalyzed by CYP1A2.
Brand Name:
Vulcanchem
CAS No.:
80288-49-9
VCID:
VC0147604
InChI:
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)
SMILES:
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Molecular Formula:
C12H12N4O3
Molecular Weight:
260.25 g/mol
Furafylline
CAS No.: 80288-49-9
Reference Standards
VCID: VC0147604
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol
CAS No. | 80288-49-9 |
---|---|
Product Name | Furafylline |
Molecular Formula | C12H12N4O3 |
Molecular Weight | 260.25 g/mol |
IUPAC Name | 3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) |
Standard InChIKey | KGQZGCIVHYLPBH-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Canonical SMILES | CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |
Appearance | Assay:≥95%A crystalline solid |
Description | Furafylline is a selective inhibitor of human cytochrome P450 (CYP)1A2 (IC50 = 0.07 µM), demonstrating little effect on other CYP isoforms including 2D1, 2C, 3A, or 1A1. It was originally introduced as a bronchodilator with extended duration compared to theophylline, but then subsequently reported to inhibit the oxidation of caffeine (Item No. 14118), a reaction catalyzed by CYP1A2. |
Synonyms | 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione |
PubChem Compound | 3433 |
Last Modified | Nov 11 2021 |
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